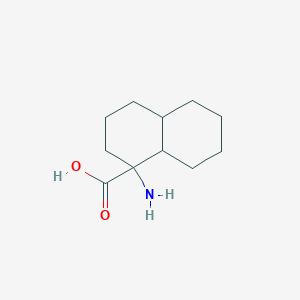

1-Aminodecahydronaphthalene-1-carboxylic acid

描述

1-Aminodecahydronaphthalene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Aminodecahydronaphthalene-1-carboxylic acid (ADNCA) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of ADNCA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ADNCA is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is CHNO, and it features an amino group and a carboxylic acid functional group that are crucial for its interaction with biological targets.

The biological activity of ADNCA can be attributed to several mechanisms:

- Ethylene Modulation : Similar to other carboxylic acids, ADNCA may influence ethylene biosynthesis in plants, which plays a critical role in growth regulation and stress responses. Ethylene is known to modulate various physiological processes, including fruit ripening and pathogen resistance.

- Interaction with Receptors : ADNCA may interact with specific receptors involved in signaling pathways, similar to how other amino acids and carboxylic acids function as signaling molecules in plants and animals.

- Antimicrobial Activity : Preliminary studies suggest that ADNCA exhibits antimicrobial properties, potentially inhibiting the growth of certain pathogens.

In Vitro Studies

Recent research has focused on the in vitro effects of ADNCA on various cell lines and microbial cultures. For instance, studies demonstrated that ADNCA could enhance plant resistance against pathogens by modulating ethylene levels, similar to the actions observed with 1-aminocyclopropane-1-carboxylic acid (ACC) .

Case Studies

- Plant Defense Mechanisms : In a study involving maize plants, treatment with ADNCA resulted in increased resistance to pathogenic attacks. The compound was shown to upregulate ethylene production, leading to enhanced defense responses against biotic stressors .

- Microbial Inhibition : ADNCA demonstrated inhibitory effects against specific bacterial strains in laboratory settings. This suggests potential applications in agricultural practices for controlling plant pathogens without resorting to synthetic pesticides .

Data Tables

| Study | Organism | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Maize | Enhanced pathogen resistance | Ethylene modulation |

| Study 2 | Bacterial strains | Antimicrobial activity | Direct inhibition |

Research Findings

Research indicates that ADNCA's effectiveness may be linked to its structural properties, which allow it to interact favorably with biological targets. Molecular docking studies have shown promising binding affinities between ADNCA and key enzymes involved in ethylene biosynthesis .

Moreover, comparative studies with known inhibitors of ethylene production have highlighted ADNCA's potential as a more effective alternative for agricultural applications .

科学研究应用

Enhancing Plant Resistance

Recent studies have highlighted the potential of ADNCA as a natural compound that enhances plant resilience against stressors such as drought and pathogens. Research indicates that ADNCA functions as an ethylene precursor, crucial for regulating plant responses to biotic and abiotic stresses.

Case Study: Maize Resilience

A study conducted by Kaur et al. (2023) demonstrated that spraying maize plants with ADNCA significantly improved their resistance to pathogenic attacks and drought stress. The binding energy of ADNCA with maize proteins was measured at −9.98 kcal/mol, indicating a strong interaction that enhances the plant's defense mechanisms .

Sustainable Agricultural Practices

The use of ADNCA in agriculture aligns with sustainable practices aimed at reducing chemical inputs while promoting crop health. By utilizing natural compounds like ADNCA, farmers can minimize environmental impact while improving crop yields.

Drug Development

ADNCA's structural properties make it a candidate for drug development, particularly in designing novel therapeutic agents. Its ability to stabilize protein structures suggests potential uses in creating more effective pharmaceuticals.

Case Study: Protein Stabilization

Research has indicated that incorporating ADNCA into protein motifs can enhance their stability. This property is particularly valuable in developing biopharmaceuticals where protein stability is crucial for efficacy .

Antidiuretic Activity

Some studies have reported that peptides containing ADNCA exhibit antidiuretic activity, suggesting potential applications in treating conditions like diabetes insipidus . Further research into these properties could lead to new therapeutic options.

Nanotechnology

ADNCA has shown promise in nanotechnology, specifically in the design of nanostructures for drug delivery systems. Its ability to form stable β-helical motifs makes it an attractive candidate for creating nanoscale materials that can encapsulate drugs effectively.

Case Study: Nanoconstruct Stability

A study evaluating the incorporation of ADNCA into β-helical protein nanostructures found that it significantly enhanced structural stability compared to other amino acids . This finding opens avenues for using ADNCA in developing advanced materials with tailored properties.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic catalysis. For example, refluxing with methanol and H₂SO₄ produces the methyl ester:

Key Conditions :

-

Alcohol as solvent (e.g., methanol, ethanol).

-

Acid catalyst (e.g., H₂SO₄, HCl).

Steric hindrance from the bicyclic system may reduce reaction rates compared to linear amino acids.

Formation of Acid Chlorides

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride:

-

Nucleophilic attack by the hydroxyl oxygen on SOCl₂.

-

Chloride displacement to form the chlorosulfite intermediate.

-

Release of SO₂ and HCl.

Applications : Acid chlorides are intermediates for amides or esters. The bulky structure may necessitate extended reaction times.

Amide Bond Formation

Using coupling agents like DCC (dicyclohexylcarbodiimide) , the carboxylic acid reacts with amines to form amides:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine.

-

Release of dicyclohexylurea.

Challenges : The amine group in the substrate may require protection (e.g., with Boc or Fmoc groups) to prevent self-coupling.

Acylation of the Amine Group

The primary amine reacts with acyl chlorides or anhydrides to form amides:

Example : Acetylation with acetic anhydride in basic conditions yields N-acetyl-1-aminodecahydronaphthalene-1-carboxylic acid .

Steric Considerations : The bicyclic structure may slow acylation, requiring excess reagent or elevated temperatures.

Decarboxylation Reactions

Heating under basic or acidic conditions may induce decarboxylation, though the rigid structure likely increases thermal stability compared to linear analogs:

Conditions :

-

Pyridine or quinoline as solvents (for thermal decarboxylation).

Resolution of Enantiomers

If the compound is chiral, resolution can be achieved via:

-

Diastereomeric salt formation : Using chiral acids (e.g., tartaric acid) or bases (e.g., brucine) .

-

Enzymatic kinetic resolution : Lipases or proteases selectively hydrolyze one enantiomer .

Reductive Amination

Though not directly applicable (amine is already present), reductive amination could modify secondary amines if the substrate is oxidized to a ketone intermediate.

属性

IUPAC Name |

1-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOLNPDLMYVECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306866 | |

| Record name | 1-Aminodecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-75-8 | |

| Record name | 1-Naphthalenecarboxylic acid, 1-aminodecahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 180711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminodecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。